molecular formula C26H18N2O2S2 B15249652 9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]- CAS No. 506443-26-1

9,10-Anthracenedione, 1,5-bis[(3-aminophenyl)thio]-

Cat. No.: B15249652
CAS No.: 506443-26-1
M. Wt: 454.6 g/mol
InChI Key: DDLVNPSEWFQNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione typically involves the reaction of 1,5-dichloroanthracene-9,10-dione with 3-aminothiophenol under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired compound .

Chemical Reactions Analysis

1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of hydroquinone derivatives.

Scientific Research Applications

1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of other anthracene-based derivatives with unique photophysical properties.

    Biology: The compound is studied for its potential use in biological imaging due to its fluorescence properties.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its structural similarity to known anticancer drugs like Ametantrone and Mitoxantrone.

    Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to intercalate into DNA, disrupting the replication process and leading to cell death. This mechanism is similar to that of other anthracene-based anticancer drugs.

Comparison with Similar Compounds

1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione can be compared with other similar compounds, such as:

    Ametantrone: Known for its anticancer properties, Ametantrone shares structural similarities with 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione but differs in its functional groups.

    Mitoxantrone: Another anticancer agent, Mitoxantrone, has a similar anthracene core but different substituents, leading to variations in its biological activity.

    9,10-Bis(phenylethynyl)anthracene: This compound is used in organic electronics and has different substituents compared to 1,5-Bis((3-aminophenyl)thio)anthracene-9,10-dione, resulting in distinct photophysical properties.

Properties

CAS No.

506443-26-1

Molecular Formula

C26H18N2O2S2

Molecular Weight

454.6 g/mol

IUPAC Name

1,5-bis[(3-aminophenyl)sulfanyl]anthracene-9,10-dione

InChI

InChI=1S/C26H18N2O2S2/c27-15-5-1-7-17(13-15)31-21-11-3-9-19-23(21)25(29)20-10-4-12-22(24(20)26(19)30)32-18-8-2-6-16(28)14-18/h1-14H,27-28H2

InChI Key

DDLVNPSEWFQNMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)SC5=CC=CC(=C5)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.